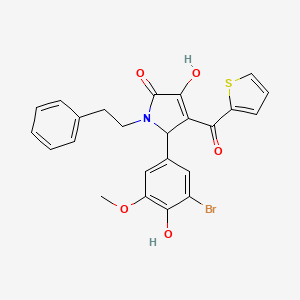
N-(5-hydroxy-1,5-dimethylhexyl)-3-(1,2-oxazinan-2-yl)propanamide
説明
N-(5-hydroxy-1,5-dimethylhexyl)-3-(1,2-oxazinan-2-yl)propanamide is a useful research compound. Its molecular formula is C15H30N2O3 and its molecular weight is 286.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.22564282 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective Agents
Compounds like N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide have shown multifunctional profiles, demonstrating effectiveness as neuroprotectants and selective butyrylcholinesterase inhibitors. Such compounds, at micro- and sub-micromolar concentrations, not only selectively inhibited butyrylcholinesterase but also protected neurons against damage caused by free radicals, showed low toxicity, and were able to penetrate into the central nervous system (CNS) (González-Muñoz et al., 2011).
Antimicrobial Activity
Research on 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides, which are 1,4-disubstituted 1,2,3-triazoles with an amide linkage and hydroxyl group, has revealed moderate to good antimicrobial potential against various bacterial and fungal strains, such as Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Kaushik & Luxmi, 2017).
Antiviral and Anticancer Applications
Compounds structurally related to the chemical have been evaluated for their potential in treating viral infections and cancer. For instance, cyclic phosphonate derivatives have shown strong in vitro activity against DNA viruses, indicating their potential as antiviral agents. The ester prodrugs of these compounds have exhibited increased antiviral activity, highlighting the significance of structural modification in enhancing therapeutic potential (Krečmerová et al., 2007).
Antioxidant Properties
Several studies have also focused on the antioxidant properties of related compounds. For example, altenusin and djalonensone have shown marked DPPH radical scavenging activities, indicating their potential as antioxidants (Jian Xiao et al., 2014).
特性
IUPAC Name |
N-(6-hydroxy-6-methylheptan-2-yl)-3-(oxazinan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-13(7-6-9-15(2,3)19)16-14(18)8-11-17-10-4-5-12-20-17/h13,19H,4-12H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWPPSZYPIIDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC(=O)CCN1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4060315.png)

![4-methyl-6-{2-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B4060330.png)
![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B4060334.png)

![(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4060341.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B4060347.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-iodophenyl)acetamide](/img/structure/B4060349.png)

![N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B4060368.png)
![Ethyl 2-[4-[(4-methoxyphenyl)carbamoyl]phenoxy]propanoate](/img/structure/B4060381.png)
![3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4060405.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4060412.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4060420.png)
